REACTION_CXSMILES
|
OC1CCN(CC2C=CC=CC=2)CC1.C([N:22]1[CH2:27][CH2:26][CH:25]([O:28][C:29](=[O:43])[NH:30][C:31]2[CH:36]=[CH:35][CH:34]=[CH:33][C:32]=2[C:37]2[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=2)[CH2:24][CH2:23]1)C1C=CC=CC=1.Cl.C([O-])=O.[NH4+]>C(O)C>[NH:22]1[CH2:23][CH2:24][CH:25]([O:28][C:29](=[O:43])[NH:30][C:31]2[CH:36]=[CH:35][CH:34]=[CH:33][C:32]=2[C:37]2[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=2)[CH2:26][CH2:27]1 |f:3.4|
|
Name
|
Biphenyl-2-isocyanate
|
Quantity
|
97.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
105 g
|
Type
|
reactant
|
Smiles
|
OC1CCN(CC1)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(CC1)OC(NC1=C(C=CC=C1)C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
191 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
98.5 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled to ambient temperature
|
Type
|
CUSTOM
|
Details
|
nitrogen gas was bubbled through the solution vigorously for 20 min
|
Duration
|
20 min
|
Type
|
ADDITION
|
Details
|
Palladium (10 wt. % (dry basis) on activated carbon) (20 g) was then added
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated at 40° C. for 12 h
|
Duration
|
12 h
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of Celite
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed under reduced pressure and 1M hydrochloric acid (40 mL)
|
Type
|
ADDITION
|
Details
|
was added to the crude residue
|
Type
|
ADDITION
|
Details
|
Sodium hydroxide (10N) was then added
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ethyl acetate (2×150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (magnesium sulfate)
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
N1CCC(CC1)OC(NC1=C(C=CC=C1)C1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 155 g | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |